molecular formula C16H21N5O2 B1507949 tert-butyl 2-(6-methylpyridazin-3-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate CAS No. 949922-56-9

tert-butyl 2-(6-methylpyridazin-3-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No. B1507949
Key on ui cas rn: 949922-56-9
M. Wt: 315.37 g/mol
InChI Key: SRGNRYXLSQMMNR-UHFFFAOYSA-N
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Patent
US07795262B2

Procedure details

A mixture of tert-butyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate (3.72 g, 16.67 mmol), 3-chloro-6-methylpyridazine (3.2 g, 24.92 mmol), Pd2(dba)3 (760 mg, 0.83 mmol), tBuXPhos (705 mg, 1.66 mmol) and tBuONa (1.99 g, 20.77 mmol) in toluene (90 mL) is degassed by argon and heated at 120° C. in a sealed tube overnight. EtOAc (200 mL) and water (250 mL) are added and the layers are separated. The organic layer is washed with water (200 mL) and then brine (200 mL), dried and evaporated. Purification of the residue by flash column with hexane/EtOAc (2:1) gives a white solid that is a mixture of two regioisomers. Recrystallization of the solid from hexane/EtOAc (1:1) gives the title compound as white needles. MS (M+1): 316.2.
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
705 mg
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
760 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH2:8][CH2:7][N:6]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:5][C:4]=2[CH:3]=[N:2]1.Cl[C:18]1[N:19]=[N:20][C:21]([CH3:24])=[CH:22][CH:23]=1.CC(C1C=C(C(C)C)C(C2C(P(C(C)(C)C)C(C)(C)C)=CC=CC=2)=C(C(C)C)C=1)C.CC([O-])(C)C.[Na+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:24][C:21]1[N:20]=[N:19][C:18]([N:2]2[CH:3]=[C:4]3[CH2:5][N:6]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:7][CH2:8][C:9]3=[N:1]2)=[CH:23][CH:22]=1 |f:3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
3.72 g
Type
reactant
Smiles
N1N=CC=2CN(CCC21)C(=O)OC(C)(C)C
Name
Quantity
3.2 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)C
Name
Quantity
705 mg
Type
reactant
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C
Name
Quantity
1.99 g
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
760 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is degassed by argon
ADDITION
Type
ADDITION
Details
EtOAc (200 mL) and water (250 mL) are added
CUSTOM
Type
CUSTOM
Details
the layers are separated
WASH
Type
WASH
Details
The organic layer is washed with water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (200 mL), dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash column with hexane/EtOAc (2:1)
CUSTOM
Type
CUSTOM
Details
gives a white solid
ADDITION
Type
ADDITION
Details
a mixture of two regioisomers
CUSTOM
Type
CUSTOM
Details
Recrystallization of the solid from hexane/EtOAc (1:1)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(N=N1)N1N=C2C(CN(CC2)C(=O)OC(C)(C)C)=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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